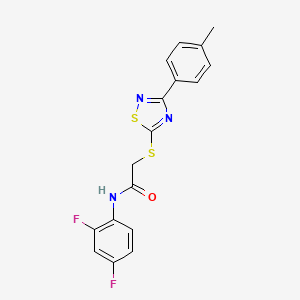

![molecular formula C20H25N3O4S B2388502 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 899979-17-0](/img/structure/B2388502.png)

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

The molecular structure of “3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” consists of a benzamide core with a methoxy group at the 3-position and a sulfonylethyl group at the N-position. This sulfonylethyl group is further substituted with a phenylpiperazin-1-yl group .

Physical and Chemical Properties Analysis

The compound has a density of 1.1±0.1 g/cm³, a boiling point of 564.1±50.0 °C at 760 mmHg, and a flash point of 294.9±30.1 °C . It has 6 H bond acceptors, 1 H bond donor, and 7 freely rotating bonds . The compound has a polar surface area of 54 Ų and a molar volume of 323.1±3.0 cm³ .

Scientific Research Applications

Enzyme Inhibition and Drug Development

Research has highlighted the potential of compounds similar to 3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide in the realm of enzyme inhibition, which plays a pivotal role in drug development. For instance, benzamides and sulfonamides, which share structural features with the compound , have been studied for their inhibitory effects on enzymes like carbonic anhydrase and acetylcholinesterase. These enzymes are crucial in various physiological processes, and their inhibition can lead to therapeutic applications in conditions such as glaucoma, epilepsy, and Alzheimer's disease. The synthesis and pharmacological evaluation of novel benzenesulfonamides carrying the benzamide moiety have shown significant inhibitory potential against these enzymes at nanomolar levels, suggesting a promising avenue for the development of new therapeutic agents (Tuğrak et al., 2020).

Antitumor Activity

Another significant application of compounds structurally related to this compound is in the field of oncology. Research has delved into sulfonamide-focused libraries to identify compounds with antitumor capabilities. For example, certain sulfonamides have been identified as potent cell cycle inhibitors with the potential to advance to clinical trials. These compounds disrupt cellular mechanisms critical for tumor growth and proliferation, underscoring their potential as antitumor agents. The evaluation of these compounds through cell-based antitumor screens and flow cytometric cell cycle analysis has illuminated their mechanisms of action and further validated their therapeutic potential (Owa et al., 2002).

Mechanism of Action

Target of Action

The primary target of the compound “3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide” is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition can enhance cognitive functions .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, a neurotransmitter that plays a key role in memory and cognition . The compound exhibits both competitive and non-competitive inhibition against AChE .

Biochemical Pathways

The inhibition of AChE leads to an increase in the concentration of acetylcholine in the synaptic cleft, enhancing cholinergic neurotransmission . This can potentially improve cognitive function, particularly in conditions like Alzheimer’s disease where there is a deficiency of acetylcholine .

Result of Action

The result of the compound’s action is an increase in acetylcholine levels due to the inhibition of AChE . This can lead to improved cognitive function, making it a potential therapeutic agent for diseases characterized by cognitive decline, such as Alzheimer’s disease .

Properties

IUPAC Name |

3-methoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O4S/c1-27-19-9-5-6-17(16-19)20(24)21-10-15-28(25,26)23-13-11-22(12-14-23)18-7-3-2-4-8-18/h2-9,16H,10-15H2,1H3,(H,21,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPWDANUFCXMCTH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

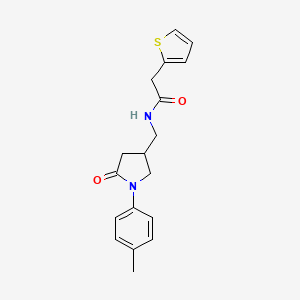

![N-[2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl]-2-thiophen-2-ylacetamide](/img/structure/B2388419.png)

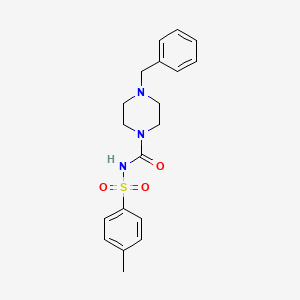

![(E)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(3-ethyl-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2388420.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-methoxybenzamide](/img/structure/B2388421.png)

![3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]-1-[(3-methylphenyl)methyl]pyrazole](/img/structure/B2388423.png)

![6-(4-Fluorophenyl)-2-({1-[2-(2-methoxyphenyl)acetyl]piperidin-4-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2388427.png)

![2-(Cyanosulfanyl)-1-[2-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B2388431.png)

![2-amino-1-{[(E)-pyridin-2-ylmethylidene]amino}-N-(tetrahydrofuran-2-ylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2388434.png)

![5-chloro-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2388435.png)

![N-(3-fluorophenyl)-2-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide](/img/structure/B2388436.png)

![1-([2,2'-Bifuran]-5-ylmethyl)-3-benzhydrylurea](/img/structure/B2388437.png)

![Ethyl 8-oxo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine-1-carboxylate](/img/structure/B2388440.png)